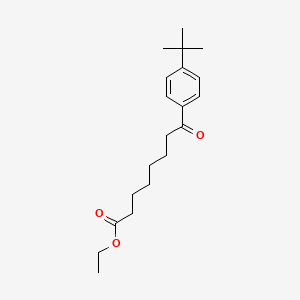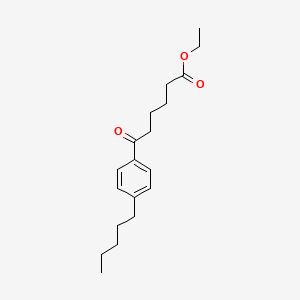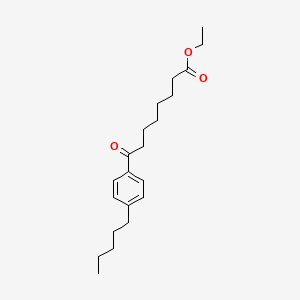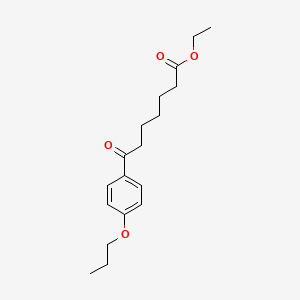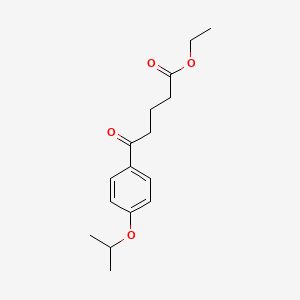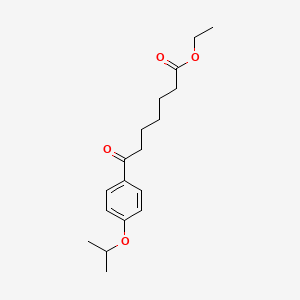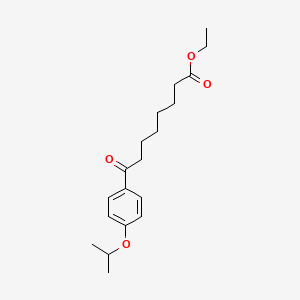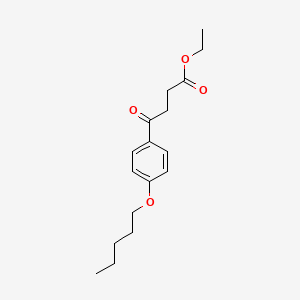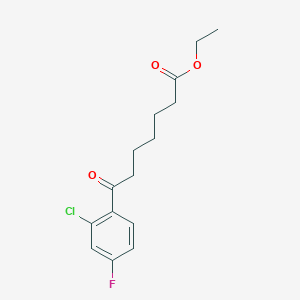
Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of Ethyl 7-chloro-2-oxoheptylate, a related compound, is achieved through a four-step process starting from dichloroacetic acid, leading to a final product with an 80% yield after optimization of the reaction conditions . This suggests that the synthesis of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate would also require a multi-step synthetic approach, potentially involving the formation of an ester, introduction of the aromatic substituents, and careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using both experimental methods and computational software, revealing insights into the geometrical parameters and electronic properties of the molecule . These findings can provide a basis for understanding the molecular structure of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate, which would likely exhibit similar characteristics due to the presence of chloro and fluoro substituents and an ester group.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate can be inferred from studies on their interactions with biological targets. For instance, molecular docking studies have shown that ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate binds at the active sites of enzymes like CypD and β-secretase, suggesting potential inhibitory activity against Alzheimer's disease . This indicates that Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate might also interact with biological molecules, which could be explored through similar molecular docking studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate have been characterized through various analytical techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing details about the molecular conformation and intermolecular interactions . These studies provide valuable information on the stability, solubility, and potential reactivity of such compounds, which would be relevant for the analysis of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate's properties.
科学的研究の応用
Synthesis and Chemical Properties
- Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate and similar compounds have been studied for their synthesis methods and chemical properties. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid was achieved through a sequence of steps including reduction, regiosselective deprotonation, methylation, and regeneration of double bonds (Kiely, 1991).
Intermediate for Biologically Active Compounds 2. Certain compounds structurally similar to ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate have been identified as important intermediates in the synthesis of biologically active drugs, such as anticancer agents. A study detailed the synthesis and optimization of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, highlighting its role as a critical intermediate (Zhang et al., 2019).
Synthesis of Analogues and Derivatives 3. Research has also been conducted on the synthesis of various analogues and derivatives of ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate. For example, a study described the synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, using a reaction involving ethyl 2-acetoxy-3-oxoheptanoate (Takeda, Amano, & Tsuboi, 1977).
Role in Antibacterial Agents 4. Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate and related compounds have been investigated for their potential as antibacterial agents. One study elaborated on the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including their role in developing new antibacterial agents (Matsumoto et al., 1984).
Synthesis Optimization and Process Improvement 5. Synthesis optimization and process improvement for compounds like ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate have been a significant area of research. For example, a study on the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, showed process improvements that led to higher yields and reduced side reactions (Xin-zhi, 2006).
作用機序
Target of Action
The primary target of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate, also known as TAK-242, is Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a pivotal role in the immune response .
Mode of Action
TAK-242 selectively inhibits TLR4-mediated cytokine production by suppressing intracellular signaling . This selective inhibition of TLR4 intracellular signaling is the key mechanism of action of TAK-242 .
Biochemical Pathways
TAK-242 affects the TLR4 signaling pathway, leading to a decrease in the production of proinflammatory mediators such as cytokines and nitric oxide (NO) . It suppresses the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . It also inhibits the phosphorylation of mitogen-activated protein kinases induced by LPS .
Pharmacokinetics
Its potent inhibitory effects on cytokine production suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of TAK-242’s action is the suppression of cytokine production, which plays a pivotal role in various inflammatory diseases . By inhibiting TLR4 signaling, TAK-242 can regulate the production of proinflammatory mediators, potentially combating inflammatory diseases .
Action Environment
The action of TAK-242 can be influenced by environmental factors such as the presence of bacterial components like LPS, which can stimulate TLR4 . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(17)10-13(12)16/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRKDUTZRXHAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249749 | |
| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate | |
CAS RN |
951886-28-5 | |
| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



